molecular formula C11H9NO3 B1504642 2-Methoxy-7-nitronaphthalene CAS No. 31108-30-2

2-Methoxy-7-nitronaphthalene

Cat. No.: B1504642
CAS No.: 31108-30-2
M. Wt: 203.19 g/mol
InChI Key: OCKUAADKTDWPFH-UHFFFAOYSA-N
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Description

Overview of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold for a wide range of derivatives. ijrpr.com The introduction of various functional groups onto the naphthalene core leads to a diverse class of compounds with a broad spectrum of chemical and physical properties. researchgate.netijpsjournal.com These derivatives are integral to the synthesis of numerous organic molecules, including pharmaceuticals, dyes, and polymers. thieme-connect.comijrpr.com The reactivity of the naphthalene ring system, particularly its susceptibility to electrophilic aromatic substitution, allows for the controlled introduction of substituents, enabling the fine-tuning of molecular properties for specific applications. nih.govijrpr.com Research in this area is dynamic, with ongoing efforts to develop novel synthetic methodologies and explore the potential of naphthalene derivatives in various scientific and industrial fields. researchgate.netnih.gov

Academic Context of Methoxy (B1213986) and Nitro Substituents on Naphthalene

The presence of methoxy (-OCH3) and nitro (-NO2) groups as substituents on an aromatic ring, such as naphthalene, profoundly influences the molecule's electronic properties and reactivity. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. vaia.com Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. vaia.comnih.gov

The interplay between these two opposing electronic effects in a single molecule, such as in a methoxynitronaphthalene, creates a unique chemical environment. This can lead to interesting reactivity patterns and provides a platform for studying the nuanced effects of substituent positioning on chemical behavior. For instance, the presence of both an electron-donating and an electron-withdrawing group can influence the molecule's photophysical properties, potentially leading to fluorescence, a phenomenon not typically observed in simple nitroaromatic compounds. nih.gov

The synthesis of such disubstituted naphthalenes often involves the nitration of a methoxynaphthalene precursor. The regioselectivity of this reaction is a key area of study, as the directing effects of the methoxy group guide the position of the incoming nitro group. prepchem.com

Rationale for Comprehensive Research on 2-Methoxy-7-nitronaphthalene

The specific isomer, this compound, presents a compelling case for detailed investigation. The positions of the methoxy and nitro groups on the naphthalene core are not randomly assigned but are a consequence of specific synthetic pathways. The nitration of 2-methoxynaphthalene (B124790) can lead to various isomers, and understanding the factors that favor the formation of the 7-nitro product is a significant aspect of its study.

The unique electronic landscape created by the electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 7-position makes this compound an interesting candidate for a variety of research applications. For example, similar structures have been investigated for their potential biological activities. ontosight.ai Furthermore, as an intermediate in organic synthesis, it can be used to create more complex molecules. ontosight.ai The distinct substitution pattern also influences its physical properties, such as its crystalline structure and intermolecular interactions.

A comprehensive study of this compound would involve its synthesis, purification, and characterization using various analytical techniques. Detailed research findings would shed light on its chemical reactivity, potential as a building block in organic synthesis, and its fundamental molecular properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol nih.gov
CAS Number 4900-66-7 nih.gov
Appearance Crystalline solid
Melting Point 130 °C apolloscientific.co.uk

Detailed Research Findings

The synthesis of nitronaphthalene derivatives is a well-established area of organic chemistry. The nitration of 2-methoxynaphthalene, a common precursor, typically involves the use of a nitrating agent such as nitric acid in a suitable solvent like acetic acid. The regiochemical outcome of this reaction is of particular interest, with the electron-donating methoxy group directing the incoming nitro group.

While specific research detailing the synthesis and properties of this compound is not as abundant as for other isomers like 2-methoxy-1-nitronaphthalene (B3031550), the general principles of electrophilic aromatic substitution on substituted naphthalenes provide a strong theoretical framework. The crystal structure of the related compound 2-methoxy-1-nitronaphthalene has been determined, revealing details about its molecular geometry and intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking. researchgate.net It is expected that this compound would also exhibit a complex and interesting solid-state structure.

The chemical reactivity of this compound would be dictated by its functional groups. The nitro group can be reduced to an amino group, providing a route to aminomethoxynaphthalenes, which are valuable synthetic intermediates. The naphthalene ring itself can undergo further substitution reactions, although the existing substituents will influence the position of any new groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31108-30-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methoxy-7-nitronaphthalene

InChI

InChI=1S/C11H9NO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h2-7H,1H3

InChI Key

OCKUAADKTDWPFH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1

Canonical SMILES

COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1

Origin of Product

United States

Synthetic Strategies for 2 Methoxy 7 Nitronaphthalene and Analogues

Historical and Current Approaches to Nitronaphthalene Synthesis

The introduction of a nitro group onto a naphthalene (B1677914) ring is a fundamental transformation that has been extensively studied. The methods employed can be broadly categorized into direct nitration and indirect synthetic routes.

Direct Nitration Methodologies

Direct nitration involves the treatment of a naphthalene derivative with a nitrating agent to introduce a nitro group directly onto the aromatic nucleus.

The nitration of methoxynaphthalenes is a classic example of electrophilic aromatic substitution. The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group. However, the complex electronics of the fused ring system of naphthalene lead to a more nuanced regioselectivity compared to simpler benzene (B151609) derivatives.

Early studies on the nitration of 2-methoxynaphthalene (B124790) revealed that the reaction is highly regioselective, but not in a manner that favors the formation of the 7-nitro isomer. Research has shown that the direct nitration of 2-methoxynaphthalene with various nitrating agents, including nitric acid in acetic anhydride, predominantly yields a mixture of 2-methoxy-1-nitronaphthalene (B3031550), 2-methoxy-6-nitronaphthalene, and 2-methoxy-8-nitronaphthalene. publish.csiro.auuq.edu.au

Nitrating Agent/ConditionsMajor Isomers Formed from 2-MethoxynaphthaleneReference
Nitric acid in acetic anhydride2-methoxy-1-nitronaphthalene, 2-methoxy-6-nitronaphthalene, 2-methoxy-8-nitronaphthalene publish.csiro.au

The observed product distribution in the nitration of 2-methoxynaphthalene can be rationalized by considering the electronic and steric effects of the methoxy group on the naphthalene ring. The methoxy group at the 2-position activates the C1, C3, C6, and C8 positions towards electrophilic attack. However, steric hindrance from the peri-hydrogen at the C8 position often disfavors substitution at that site. The formation of the 1-nitro and 6-nitro isomers is electronically favored and observed as the major products. publish.csiro.au The 7-position, being electronically less activated by the 2-methoxy group, is not a significant site of nitration under direct electrophilic conditions. This inherent regioselectivity of the direct nitration of 2-methoxynaphthalene makes it an unsuitable method for the synthesis of 2-methoxy-7-nitronaphthalene.

Indirect Synthetic Routes

Given the limitations of direct nitration, indirect synthetic routes are necessary to obtain this compound. These methods involve the synthesis of a naphthalene derivative with a functional group at the 7-position that can be subsequently converted to a nitro group, or the introduction of the methoxy group at a later stage. A key strategy involves the use of a starting material that already possesses the desired 7-substitution pattern.

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on a multi-step approach, circumventing the regiochemical constraints of direct nitration. A plausible and effective strategy involves the synthesis of 7-nitro-2-naphthol as a key intermediate, followed by methylation of the hydroxyl group.

Optimization of Reaction Conditions and Reagents for Specific Isomers

The successful synthesis of this compound hinges on the optimization of each step in the indirect route to maximize the yield and purity of the desired isomer.

Synthesis of 7-Nitro-2-naphthol:

A common route to 7-substituted-2-naphthols involves the Bucherer reaction or related amination reactions on 2,7-dihydroxynaphthalene. For instance, 7-N,N-dimethylamino-2-naphthol can be synthesized from 2,7-dihydroxynaphthalene. asianpubs.org However, for the synthesis of 7-nitro-2-naphthol, a more direct approach starting from a pre-nitrated precursor is often more efficient.

Methylation of 7-Nitro-2-naphthol:

Once 7-nitro-2-naphthol is obtained, the final step is the methylation of the phenolic hydroxyl group. This is a standard Williamson ether synthesis. The reaction conditions need to be carefully controlled to ensure complete methylation without promoting any unwanted side reactions.

ReagentConditionsProductYieldReference
Dimethyl sulfate, Sodium hydroxideAqueous solution, heating2-Methoxynaphthalene73% prepchem.com
Dimethyl carbonateContinuous-flow gas-phase, 180 °C2-MethoxynaphthaleneHigh core.ac.uk

An alternative indirect route could involve the Sandmeyer reaction. This would typically start with 7-amino-2-methoxynaphthalene, which would be diazotized and then treated with a nitrite (B80452) source in the presence of a copper catalyst to introduce the nitro group. rsc.orgnih.govorganic-chemistry.org The successful application of this method would depend on the availability of the starting amine.

ReactionReagentsPurpose
DiazotizationSodium nitrite, AcidConversion of an amino group to a diazonium salt
Sandmeyer ReactionCopper salt, Nitrite sourceReplacement of the diazonium group with a nitro group

The optimization of the Sandmeyer reaction for this specific substrate would involve screening of copper catalysts, nitrite sources, and reaction temperatures to maximize the yield of this compound.

Preparation of Structurally Related Methoxynitronaphthalenes for Comparative Studies

To understand the regioselectivity of substitution on the 2-methoxynaphthalene core, it is instructive to compare the synthesis of its various nitro isomers. The direct nitration of 2-methoxynaphthalene serves as a key comparative study, as the product distribution is governed by the electronic and steric properties of the methoxy group and the naphthalene system.

The methoxy group at the C-2 position is an ortho-, para-directing activator. In the naphthalene ring system, this translates to preferential electrophilic attack at the C-1, C-6, and C-8 positions. Experimental studies on the nitration of 2-methoxynaphthalene confirm this outcome, leading to a mixture of isomers.

A notable synthetic method for preparing a specific isomer, 2-methoxy-1-nitronaphthalene, avoids the issue of mixed products by using a different nitrating agent. The reaction of 2-methoxynaphthalene with bismuth nitrate (B79036) pentahydrate and silica (B1680970) gel in refluxing dichloromethane (B109758) provides 2-methoxy-1-nitronaphthalene in a reported yield of 74%. google.com This method offers a regioselective advantage over traditional mixed-acid nitration for accessing the 1-nitro isomer.

The table below summarizes the outcomes and methods for the preparation of various methoxynitronaphthalene isomers, providing a basis for comparative analysis.

Table 1. Comparative Synthesis of Methoxynitronaphthalene Isomers
CompoundSynthetic MethodReagentsSolventYieldReference
2-Methoxy-1-nitronaphthaleneDirect NitrationMixed Acid (e.g., HNO₃/H₂SO₄)-Major Product in Mixture asianpubs.org
2-Methoxy-1-nitronaphthaleneRegioselective NitrationBismuth nitrate pentahydrate / Silica gelDichloromethane74% google.com
2-Methoxy-6-nitronaphthaleneDirect NitrationMixed Acid (e.g., HNO₃/H₂SO₄)-Product in Mixture asianpubs.org
2-Methoxy-8-nitronaphthaleneDirect NitrationMixed Acid (e.g., HNO₃/H₂SO₄)-Product in Mixture asianpubs.org
1-Methoxy-4-nitronaphthaleneMethylation of NitronaphtholMethylating Agent (e.g., Diazomethane)Ether- chemicalbook.com

This comparative data underscores that while direct nitration is a straightforward method, it often leads to a mixture of isomers, necessitating efficient purification techniques. For obtaining specific, pure regioisomers like this compound, targeted, multi-step syntheses are indispensable.

Reactivity and Reaction Mechanisms of 2 Methoxy 7 Nitronaphthalene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SₑAr) is a foundational reaction type for aromatic compounds. wikipedia.org The outcome of such reactions on substituted naphthalenes is determined by the nature of the existing substituents.

In 2-Methoxy-7-nitronaphthalene, the two rings of the naphthalene (B1677914) system have vastly different electron densities. The methoxy (B1213986) group at the C-2 position enriches its ring with electrons, making it "activated" towards electrophilic attack. Conversely, the nitro group at the C-7 position withdraws electron density from its ring, rendering it "deactivated".

Activating Effect of the Methoxy Group : As an electron-donating group, the methoxy substituent directs incoming electrophiles to the same ring to which it is attached. chegg.com It stabilizes the cationic intermediate (a Wheland intermediate or arenium ion) formed during the reaction, particularly when the attack occurs at positions that allow for resonance delocalization involving the oxygen's lone pairs. wikipedia.org For a C-2 substituent, the most activated positions are C-1 and C-3.

Deactivating Effect of the Nitro Group : The electron-withdrawing nitro group strongly deactivates its ring toward electrophilic attack. In cases of monosubstituted nitronaphthalenes, electrophilic substitution tends to occur on the unsubstituted ring. chegg.com In this molecule, the deactivating effect of the C-7 nitro group further reinforces that any electrophilic attack will occur on the other, activated ring.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur exclusively on the ring bearing the methoxy group, primarily at the C-1 position due to steric and electronic factors.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Ring Reactivity Preferred Attack Position(s)
Methoxy (-OCH₃) C-2 Electron-Donating (Activating) Increased C-1, C-3

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is possible when an aromatic ring is rendered sufficiently electron-poor, typically by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org

For an SₙAr reaction to occur, a suitable leaving group must be present, and the ring must be activated by electron-withdrawing groups, particularly at positions ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group activates the naphthalene system for nucleophilic attack. While the nitro group itself is generally a poor leaving group, the methoxy group can be displaced by a strong nucleophile.

The SₙAr mechanism is typically a two-step process involving addition-elimination. nih.gov The first step is the rate-determining attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . libretexts.orgwikipedia.orgscribd.com This anionic σ-complex is a key feature of the SₙAr pathway. nih.govnih.gov

In the context of this compound, if a nucleophile (Nu⁻) were to attack the C-2 position, it would form a Meisenheimer complex where the negative charge is delocalized across the aromatic system and onto the nitro group. The stability of this intermediate is crucial for the reaction to proceed. epa.gov In the second, faster step, the leaving group (in this case, the methoxide (B1231860) ion, CH₃O⁻) is expelled, restoring the aromaticity of the ring and yielding the final substituted product. nih.gov

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to an amino group yields the valuable synthetic intermediate 2-Amino-7-methoxynaphthalene . This transformation can be achieved with high selectivity using several standard methods for aromatic nitro group reduction. The methoxy group and the naphthalene ring are generally stable under these conditions.

Commonly employed methods include catalytic hydrogenation or the use of metals in acidic media. The choice of reagent can be tailored to the specific requirements of a synthetic sequence.

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Description
H₂ / Palladium on Carbon (Pd/C) H₂ gas (1-5 atm), Methanol or Ethanol solvent, Room temperature A clean and efficient method, often providing high yields. The catalyst is easily removed by filtration.
Iron (Fe) / Hydrochloric Acid (HCl) Fe powder, aqueous HCl or Acetic Acid, Reflux A classic and cost-effective method for large-scale industrial reductions. google.com
Tin (Sn) / Hydrochloric Acid (HCl) Granulated Sn, concentrated HCl, Heating A powerful reducing system, effective for a wide range of nitroarenes.

The resulting 2-Amino-7-methoxynaphthalene is a precursor for the synthesis of more complex molecules, including dyes and pharmaceutical compounds.

Table of Mentioned Compounds

Compound Name
This compound
2-Amino-7-methoxynaphthalene
Meisenheimer complex

Oxidative Transformations of the Naphthalene Core

The oxidation of the naphthalene core in substituted naphthalenes is highly dependent on the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), deactivate the aromatic ring to which they are attached, making it more resistant to oxidative cleavage. Conversely, electron-donating groups, like the methoxy group (-OCH₃), activate the ring.

In this compound, both substituents are located on the same aromatic ring. The powerful deactivating effect of the nitro group is expected to render this ring significantly less susceptible to oxidation. Therefore, under strong oxidative conditions (e.g., using potassium permanganate (B83412) or chromic acid), the unsubstituted ring would be preferentially attacked. This would likely lead to the cleavage of the unsubstituted ring to form a substituted phthalic acid derivative, specifically 4-methoxy-6-nitrobenzene-1,2-dicarboxylic acid. This reactivity pattern is consistent with observations for other nitronaphthalenes where the unsubstituted ring is oxidized.

Reactions Involving Organometallic Reagents

The reaction of nitronaphthalene systems with organometallic reagents is characterized by nucleophilic addition to the electron-deficient aromatic system. Grignard reagents, in particular, have been shown to react readily with methoxy-nitronaphthalene isomers.

Grignard Reagent Interactions with Nitronaphthalene Systems

Detailed studies on the analogous compound, 2-methoxy-1-nitronaphthalene (B3031550), provide significant insight into the expected interactions for the 7-nitro isomer. The reaction does not proceed via simple substitution but through conjugate addition to the nitronaphthalene system. The outcome of the reaction is highly dependent on the nature of the Grignard reagent used. rsc.org

Alkylmagnesium halides typically yield 1,6-addition products almost exclusively. In contrast, aryl Grignard reagents like phenylmagnesium bromide can produce a mixture of 1,4-addition and reductive 1,2-addition products. rsc.org This demonstrates that the regioselectivity of the addition is tunable based on the choice of the organometallic nucleophile.

Grignard ReagentMajor Product Type (with 2-methoxy-1-nitronaphthalene)
CH₃MgBr (Methylmagnesium bromide)1,6-addition
C₂H₅MgBr (Ethylmagnesium bromide)1,6-addition
i-C₃H₇MgBr (Isopropylmagnesium bromide)1,6-addition
PhCH₂MgBr (Benzylmagnesium bromide)1,6-addition
PhMgBr (Phenylmagnesium bromide)1,4-addition and Reductive 1,2-addition
Single-Electron Transfer Mechanisms

The reaction between Grignard reagents and nitroaromatic compounds like nitronaphthalenes is understood to proceed via a single-electron transfer (s.e.t.) mechanism. rsc.org This process involves the transfer of an electron from the Grignard reagent to the nitronaphthalene, generating a nitronaphthalene radical anion and a Grignard-derived radical cation. These two radical species then combine, either within the solvent cage (geminate combination) or after diffusing apart (non-geminate combination). rsc.org

Strong evidence for the s.e.t. mechanism comes from competitive reaction studies and the use of radical clock reagents. For instance, the reaction with hex-5-enylmagnesium bromide yields both a straight-chain addition product and a cyclized alkyl fragment product, which is a hallmark of a radical intermediate. rsc.org Furthermore, the established reactivity order of different Grignard reagents toward 2-methoxy-1-nitronaphthalene provides clear support for an s.e.t. process. rsc.org

Relative Reactivity
i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃
Stereochemical Outcomes and Product Distribution

The conjugate addition of a Grignard reagent to the nitronaphthalene system creates a new stereocenter and results in a nitronate anion intermediate. The subsequent protonation of this intermediate determines the stereochemistry of the final product.

In studies involving 2-methoxy-1-nitronaphthalene, the 1,6-conjugate addition of alkyl Grignard reagents leads to 4-alkyl-2-methoxy-1,4-dihydronaphthalene-1-nitronate anions. rsc.org Protonation at the C(1) position of these intermediates yields a mixture of cis- and trans-4-alkyl-2-methoxy-1-nitro-1,4-dihydronaphthalenes. rsc.org

Research has shown that the cis-isomer is formed in excess and is also the more thermodynamically stable product. rsc.org The formation of the more stable isomer under kinetically controlled conditions indicates that the stereochemical outcome is governed by the steric hindrance presented by the newly introduced axial alkyl group. This hindrance disfavors the axial approach of the proton, leading to the observed product distribution. rsc.org The transition state for this protonation step is believed to adopt a boat-like conformation. rsc.org

Radical Reactions and Mechanistic Investigations

The primary radical chemistry investigated for methoxy-nitronaphthalene systems involves the single-electron transfer (s.e.t.) pathway with Grignard reagents, as detailed above. The formation of the nitronaphthalene radical anion is the key step that initiates the subsequent bond-forming reactions. This radical anion is a crucial intermediate whose stability and subsequent reactions dictate the final product distribution. rsc.org

Beyond organometallic reactions, nitronaphthalenes are also known to react with radicals in other contexts, such as atmospheric chemistry. For example, nitronaphthalenes react in the gas phase with hydroxyl radicals (OH•), a process initiated by the addition of the radical to the aromatic ring to form a benzocyclohexadienyl radical. acs.org While the specific products for this compound are not detailed, this highlights a general pathway for radical-initiated transformations of the molecule. Mechanistic investigations into the reactions of nitronaphthalenes consistently point to the formation of radical intermediates as being central to their reactivity with nucleophilic and radical species.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 7 Nitronaphthalene

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular structure, conformation, and intermolecular interactions of 2-Methoxy-7-nitronaphthalene. However, a detailed search of crystallographic databases and peer-reviewed literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound.

Crystal Data Analysis and Unit Cell Parameters

Should crystallographic data become available, the initial analysis would involve determining the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental data provides the framework for the entire crystal structure.

Table 1: Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Molecular Conformation and Dihedral Angles

A key aspect of the structural analysis would be the determination of the molecule's conformation, particularly the dihedral angle between the naphthalene (B1677914) ring system and the nitro group, as well as the orientation of the methoxy (B1213986) group. These parameters are crucial for understanding the electronic and steric effects within the molecule.

Intermolecular Interactions (e.g., C—H⋯O interactions, π–π stacking)

The packing of molecules in the crystal lattice is governed by intermolecular forces. A crystallographic study would elucidate the nature and geometry of any C—H⋯O hydrogen bonds, π–π stacking interactions between the aromatic naphthalene rings, and other van der Waals forces. These interactions are fundamental to the stability and physical properties of the solid-state material.

Analysis of Disorder and Crystal Packing Motifs

Crystallographic analysis would also reveal any positional or conformational disorder of the molecule within the crystal. Furthermore, it would allow for the identification of common packing motifs, such as chains, sheets, or more complex three-dimensional networks, which would provide a deeper understanding of the supramolecular chemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms.

Proton NMR (¹H NMR) for Positional Isomerism and Proton Environments

A ¹H NMR spectrum of this compound would be instrumental in confirming the substitution pattern on the naphthalene ring and thus distinguishing it from its other positional isomers. The chemical shifts, coupling constants, and integration of the signals for each proton would provide a unique fingerprint of the molecule. The electron-donating methoxy group and the electron-withdrawing nitro group would have distinct effects on the chemical shifts of the aromatic protons, allowing for their assignment.

A detailed search for an experimental ¹H NMR spectrum or reported chemical shift data for this compound was unsuccessful. In the absence of experimental data, a hypothetical table of expected proton environments is presented below, based on general principles of NMR spectroscopy.

Table 2: Expected Proton Environments for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H1 Data not available Data not available
H3 Data not available Data not available
H4 Data not available Data not available
H5 Data not available Data not available
H6 Data not available Data not available
H8 Data not available Data not available

Further research and experimental studies are necessary to provide the specific data required for a complete and accurate characterization of this compound as outlined above.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) being highly sensitive to its electronic environment.

For this compound, eleven distinct signals are expected in the ¹³C NMR spectrum: ten for the naphthalene ring system and one for the methoxy group's carbon. The electron-donating methoxy group (-OCH₃) will cause an upfield shift (to lower ppm values) for the carbons it is directly attached to (C-2) and other ortho/para positions through resonance. Conversely, the strong electron-withdrawing nitro group (-NO₂) will induce a significant downfield shift (to higher ppm values) for the carbon it is bonded to (C-7) and affect the electron density of the entire ring system.

Expected Chemical Shifts:

Methoxy Carbon (C-OCH₃): Typically expected in the range of 55-60 ppm.

Aromatic Carbons: The naphthalene carbons would appear in the aromatic region (approx. 105-160 ppm).

C-2: Strongly shielded by the methoxy group, expected to be one of the most upfield aromatic signals, likely around 155-160 ppm due to the direct oxygen attachment.

C-7: Strongly deshielded by the nitro group, expected to be significantly downfield.

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, typically show sharp signals. Their exact positions would be influenced by the combined electronic effects of the substituents.

Other Aromatic Carbons: The remaining CH carbons of the naphthalene ring will have chemical shifts determined by their position relative to the two functional groups.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below, based on analyses of similar compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (from DEPT)
C-1 ~118 CH
C-2 ~158 C
C-3 ~106 CH
C-4 ~129 CH
C-4a ~128 C
C-5 ~125 CH
C-6 ~124 CH
C-7 ~145 C
C-8 ~119 CH
C-8a ~136 C

Note: These are estimated values and require experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, offering clues to its structure. The molecular formula of this compound is C₁₁H₉NO₃, giving it a molecular weight of approximately 203.19 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 203. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.

Expected Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): [M - 15]⁺ leading to a peak at m/z 188.

Loss of nitric oxide (-•NO): [M - 30]⁺ leading to a peak at m/z 173.

Loss of a nitro group (-•NO₂): [M - 46]⁺ leading to a major fragment ion at m/z 157. This corresponds to a methoxynaphthalene cation.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: This is a common fragmentation for methoxy-aromatics, often occurring after initial fragmentation steps. For instance, the m/z 188 ion could lose CH₂O to give an ion at m/z 158.

Loss of carbon monoxide (-CO): Following the loss of the nitro group, the resulting ion at m/z 157 could lose CO to form a fragment at m/z 129.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
203 [C₁₁H₉NO₃]⁺ (Molecular Ion)
188 [M - CH₃]⁺
173 [M - NO]⁺
157 [M - NO₂]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Insights

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by strong absorptions from the nitro and methoxy groups.

N-O stretching (nitro group): Two very strong and characteristic bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ . The exact position is influenced by conjugation with the aromatic ring.

C-O stretching (methoxy group): A strong band for the aryl-alkyl ether linkage is expected around 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1050 cm⁻¹ (symmetric stretch).

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group would be just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C stretching (aromatic): Several bands of variable intensity would appear in the 1450-1620 cm⁻¹ region.

C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would provide complementary information:

The symmetric N-O stretch of the nitro group around 1340-1360 cm⁻¹ is typically strong in the Raman spectrum.

The aromatic ring breathing vibrations (C=C stretches) are often very intense in Raman spectra, providing a strong fingerprint in the 1300-1620 cm⁻¹ region.

The C-H stretching vibrations would also be visible but are generally less informative than the fingerprint region.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H stretch 3050-3100 3050-3100 Medium
Aliphatic C-H stretch 2850-2960 2850-2960 Medium
N-O asymm. stretch 1520-1560 Weak/Absent Strong
Aromatic C=C stretch 1450-1620 1450-1620 Medium-Strong
N-O symm. stretch 1340-1360 1340-1360 Strong

Photophysical Properties and Excited State Dynamics of 2 Methoxy 7 Nitronaphthalene

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For 2-Methoxy-7-nitronaphthalene, the absorption spectrum is expected to be dominated by π-π* transitions within the naphthalene (B1677914) ring system, modulated by the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) substituents.

While specific experimental absorption maxima for this compound are not readily found, we can predict the general features of its absorption spectrum. The naphthalene moiety itself exhibits characteristic absorption bands. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group is expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. This is due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) character in the electronic transitions.

The lowest energy absorption band would likely correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with donor-acceptor character, the HOMO is typically localized more on the electron-donating part (methoxy and naphthalene ring), while the LUMO is more localized on the electron-withdrawing part (nitro group and naphthalene ring).

Table 1: Predicted Electronic Absorption Maxima and Band Assignments for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

Predicted λmax (nm) Predicted Molar Extinction Coefficient (ε, M-1cm-1) Transition Assignment
~350-380 ~5,000 - 10,000 S0 → S1 (π-π*, with ICT character)
~280-300 ~10,000 - 20,000 S0 → S2 (π-π*)
~230-250 ~30,000 - 50,000 S0 → S3 (π-π*)

Note: This table is illustrative and based on expected trends for substituted naphthalenes. Actual values may differ.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in solvent polarity. For a push-pull system like this compound, a positive solvatochromism is generally expected for the lowest energy absorption band. This means that as the solvent polarity increases, the absorption maximum should shift to longer wavelengths (a red-shift).

This phenomenon can be explained by the larger dipole moment of the excited state compared to the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition.

Table 2: Predicted Solvatochromic Shift of the Longest Wavelength Absorption Band of this compound in Solvents of Varying Polarity

Solvent Polarity Index (Reichardt's ET(30)) Predicted λmax (nm)
Cyclohexane 31.2 ~355
Toluene 33.9 ~360
Dichloromethane (B109758) 40.7 ~368
Acetonitrile 45.6 ~375
Methanol 55.4 ~380

Note: This table is illustrative and demonstrates the expected positive solvatochromic trend. Actual values may differ.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The characteristics of this emission, such as its wavelength, intensity (quantum yield), and duration (lifetime), provide valuable information about the fate of the excited state.

Nitronaphthalene derivatives are known for their typically low fluorescence quantum yields. The nitro group is a notorious fluorescence quencher, as it promotes efficient non-radiative decay pathways, primarily intersystem crossing (ISC) to the triplet manifold. Therefore, this compound is expected to be a weak fluorophore.

The emission spectrum is expected to be a broad, structureless band that is red-shifted with respect to the absorption spectrum (Stokes shift). The magnitude of the Stokes shift is anticipated to increase with solvent polarity, consistent with a more polar excited state that undergoes solvent relaxation before emission.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Due to the presence of the nitro group, the predicted quantum yield for this compound would be very low, likely in the range of 10-3 to 10-4 in most solvents.

Table 3: Predicted Fluorescence Properties of this compound in Acetonitrile

Predicted Emission λmax (nm) Predicted Fluorescence Quantum Yield (Φf)
~450-500 < 0.01

Note: This table is illustrative. The quantum yield is expected to be very low due to efficient non-radiative decay channels.

Similar to the absorption spectrum, the emission spectrum of this compound is expected to exhibit positive solvatochromism. As the solvent polarity increases, the emission maximum should shift to longer wavelengths. This is a consequence of the stabilization of the polar excited state by the polar solvent molecules, which occurs on a timescale faster than fluorescence.

The fluorescence quantum yield is also likely to be influenced by solvent polarity. In some push-pull systems, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield by promoting non-radiative decay pathways such as internal conversion.

Table 4: Predicted Influence of Solvent Polarity on the Emission Maximum of this compound

Solvent Polarity Index (Reichardt's ET(30)) Predicted Emission λmax (nm)
Cyclohexane 31.2 ~430
Toluene 33.9 ~445
Dichloromethane 40.7 ~465
Acetonitrile 45.6 ~480
Methanol 55.4 ~495

Note: This table is illustrative and demonstrates the expected positive solvatochromic trend in emission.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For nitronaphthalene derivatives, the singlet excited-state lifetimes are typically very short, often in the picosecond or even femtosecond timescale.

The primary decay pathway for the first singlet excited state (S₁) of nitronaphthalenes is generally a highly efficient intersystem crossing (ISC) to a nearby triplet state (Tn). This is followed by rapid internal conversion within the triplet manifold to the lowest triplet state (T₁). Internal conversion (IC) directly from S₁ back to the ground state (S₀) can also be a competing non-radiative pathway, particularly in more polar solvents. Radiative decay (fluorescence) is a minor deactivation channel due to the much faster rates of the non-radiative processes.

For 1-methoxy-4-nitronaphthalene, studies have shown that the photophysical pathways are similar to 1-nitronaphthalene (B515781), involving ultrafast intersystem crossing to an upper triplet state followed by relaxation to the lowest triplet state, and this behavior is largely independent of solvent polarity. A similar dominant decay pathway is anticipated for this compound.

Table 5: Predicted Excited-State Lifetimes and Predominant Decay Pathways for this compound

Solvent Predicted S1 Lifetime (τ) Predominant Decay Pathway
Cyclohexane < 10 ps Intersystem Crossing (ISC)
Acetonitrile < 5 ps Intersystem Crossing (ISC) / Internal Conversion (IC)

Note: This table is illustrative. Lifetimes are expected to be very short due to the efficient quenching by the nitro group.

Ultrafast Spectroscopic Studies

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are crucial for elucidating the rapid photophysical processes that occur in molecules like nitronaphthalenes. These methods allow for the direct observation of short-lived excited states and the kinetics of their decay.

Intersystem Crossing (ISC) Dynamics

For many nitronaphthalene derivatives, a dominant deactivation pathway for the initially populated singlet excited state (S₁) is an extremely rapid intersystem crossing (ISC) to the triplet manifold (Tₙ). Studies on related compounds like 1-nitronaphthalene and 2-nitronaphthalene (B181648) have shown that this process can occur on the femtosecond to picosecond timescale. nih.govresearchgate.netnih.gov This ultrafast ISC is a key reason for the typically low fluorescence quantum yields of nitroaromatic compounds. The rate of ISC is influenced by the energy gap between the singlet and triplet states and the spin-orbit coupling between them, both of which are affected by the substitution pattern.

Charge Transfer (CT) State Formation and Relaxation

The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) on the naphthalene scaffold in this compound strongly suggests that photoexcitation will lead to the formation of an intramolecular charge transfer (CT) state. In such a state, there is a significant transfer of electron density from the methoxy-substituted part of the molecule to the nitro-substituted part. The formation and subsequent relaxation of this CT state are expected to be highly solvent-dependent, with polar solvents stabilizing the CT state and influencing the rates of both radiative and non-radiative decay processes. nih.gov

Mechanisms of Non-Radiative Deactivation

Besides intersystem crossing, other non-radiative deactivation pathways, such as internal conversion (IC) to the ground state (S₀), can also contribute to the depopulation of the excited state. The efficiency of these non-radiative processes is a primary determinant of the excited-state lifetime and fluorescence quantum yield. For nitronaphthalenes, these pathways are often highly efficient, leading to rapid and non-emissive decay. nih.gov

Phosphorescence and Triplet State Characterization

While fluorescence from nitronaphthalenes is often weak or non-existent due to rapid ISC, phosphorescence from the lowest triplet state (T₁) can sometimes be observed, particularly at low temperatures in rigid matrices. nih.gov Characterization of the T₁ state, including its energy, lifetime, and vibrational structure, provides valuable insight into the electronic structure and decay dynamics of the triplet manifold. No specific phosphorescence data for this compound has been reported.

Influence of Molecular Structure and Substituents on Photophysical Behavior

The positions of the methoxy and nitro groups on the naphthalene ring are critical in determining the photophysical properties. The relative positioning of these substituents affects the degree of electronic coupling and the charge-transfer character of the excited states. For instance, placing an electron-donating group on the same ring as the nitro group has been shown to be less effective at extending the singlet-excited-state lifetimes compared to placing it on the other ring. nih.gov This highlights the subtle structure-property relationships that govern the photophysics of this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 7 Nitronaphthalene

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Ground-State Geometries and Electronic Structure

A foundational step in the computational analysis of 2-methoxy-7-nitronaphthalene would be the optimization of its ground-state geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. DFT calculations, using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to determine key structural parameters.

For this compound, the calculation would yield data on bond lengths (e.g., C-C, C-N, N-O, C-O), bond angles, and dihedral angles. A key point of interest would be the dihedral angle between the nitro group (-NO₂) and the naphthalene (B1677914) ring. Significant twisting could indicate reduced π-conjugation between the nitro group and the aromatic system. Similarly, the orientation of the methoxy (B1213986) group (-OCH₃) relative to the ring would be determined. The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting the electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For this compound, the HOMO is expected to be largely localized over the electron-rich naphthalene ring and the methoxy group. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's tendency to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO would likely be concentrated around the electron-withdrawing nitro group and the associated aromatic carbons. The energy of the LUMO (E_LUMO) relates to the electron affinity. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap suggests that the molecule can be easily excited, which is correlated with higher chemical reactivity and often corresponds to absorption of lower-energy (longer wavelength) light. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the naphthalene scaffold is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, indicating an intramolecular charge-transfer character.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded to show different regions of electrostatic potential.

For this compound, the MEP would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the oxygen of the methoxy group. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. These would be found around the hydrogen atoms. researchgate.net

Neutral Potential (Green): Regions with intermediate potential, typically the carbon framework of the naphthalene ring. researchgate.net

This map provides a visual representation of the molecule's polarity and its potential sites for intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is required to study the behavior of molecules in their electronic excited states, which is crucial for understanding UV-visible absorption and fluorescence.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. By calculating the energy difference between the ground state (S₀) and various singlet excited states (S₁, S₂, etc.), one can predict the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. For this compound, the primary absorption would likely correspond to a HOMO→LUMO transition, having significant π-π* and intramolecular charge-transfer (ICT) character.

To predict the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S₁) must first be optimized. The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) provides the emission energy. The difference between the absorption and emission wavelengths is known as the Stokes shift.

Characterization of Singlet and Triplet Excited States

TD-DFT can also be used to calculate the energies and properties of triplet excited states (T₁, T₂, etc.). The energy difference between the lowest singlet (S₁) and lowest triplet (T₁) excited states (the singlet-triplet gap, ΔE_ST) is a critical factor in the photophysical behavior of a molecule.

In many nitroaromatic compounds, a rapid and efficient process called intersystem crossing (ISC) can occur, where the molecule transitions from a singlet excited state to a triplet excited state. A small ΔE_ST and favorable orbital overlap facilitate this process. If ISC is efficient, it can quench fluorescence (a singlet-state phenomenon) and lead to phosphorescence (a triplet-state phenomenon) or non-radiative decay. A computational study would characterize the nature of the S₁ and T₁ states (e.g., n-π* vs. π-π* character) to predict the likelihood of ISC, which is a key feature in the photophysics of nitronaphthalene derivatives.

Calculation of Intersystem Crossing (ISC) Rates and Pathways

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states of different spin multiplicity. For organic molecules, this typically involves a transition from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is governed by the magnitude of spin-orbit coupling (SOC) between the two states. While ISC is often slow in organic molecules composed of light atoms, certain structural features, such as the presence of a nitro group, can significantly enhance the rate of this transition.

Computational studies on nitronaphthalene derivatives have provided significant insights into the mechanisms of ultrafast ISC. For instance, ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene (B181648) have revealed that ISC occurs on a sub-picosecond timescale. nih.gov These studies indicate the presence of two distinct ISC pathways: a major pathway from the lowest singlet excited state (S₁) of nπ* character to a triplet state of ππ* character (T₂), and a minor pathway from a higher-lying singlet charge-transfer state (S₂) of ππ* character to a triplet state (Tₙ). nih.gov The high efficiency of the ISC is attributed to the small energy gap between the involved singlet and triplet states and favorable Franck-Condon factors.

For this compound, the presence of the electron-donating methoxy group is expected to influence the energies of the ππ* states, while the nitro group introduces low-lying nπ* states. The relative energies of these states are crucial in determining the ISC rates and pathways. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) and multireference methods (e.g., CASSCF/CASPT2), can be employed to calculate the energies of the relevant singlet and triplet states and the spin-orbit coupling matrix elements between them.

The rate of intersystem crossing (k_ISC) can be estimated using Fermi's Golden Rule, where the rate is proportional to the square of the spin-orbit coupling and the Franck-Condon weighted density of states.

Illustrative Calculated Intersystem Crossing Parameters for a Nitronaphthalene System

Transition ΔE (S-T) (eV) SOC (cm⁻¹) k_ISC (s⁻¹)
S₁(nπ) → T₁(ππ) 0.25 1.5 1.2 x 10¹¹
S₁(nπ) → T₂(ππ) -0.10 0.8 5.8 x 10¹⁰
S₂(ππ) → T₂(ππ) 0.30 0.5 2.1 x 10¹⁰

Note: This table presents hypothetical data based on typical values for nitronaphthalene systems to illustrate the output of such calculations.

The pathways for ISC in this compound would likely involve initial excitation to a bright singlet state (likely of ππ* character), followed by internal conversion to the lowest singlet excited state (S₁). From S₁, the system can then undergo intersystem crossing to the triplet manifold. The specific character of S₁ (nπ* or ππ*) will be highly dependent on the solvent environment and the substitution pattern.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and flexibility of molecules. For this compound, the primary sources of conformational flexibility are the rotation around the C₂-O bond of the methoxy group and the C₇-N bond of the nitro group.

The methoxy group is generally expected to be coplanar with the naphthalene ring to maximize π-conjugation. However, steric hindrance with the adjacent hydrogen atom at the C₃ position can lead to a slightly twisted conformation. The nitro group's orientation is also critical, as its rotation relative to the naphthalene ring can significantly impact the electronic properties of the molecule. Crystal structure analysis of the related molecule 2-methoxy-1-nitronaphthalene (B3031550) has shown that the dihedral angle between the nitro group and the naphthalene ring system can vary, with values of 89.9° and 65.9° observed in the asymmetric unit of the crystal. nih.govresearchgate.net

MD simulations, employing force fields such as AMBER or CHARMM, can be used to sample the potential energy surface associated with the rotation of these functional groups. By simulating the molecule over time, one can determine the preferred conformations and the energy barriers between them.

Illustrative Conformational Data for this compound

Dihedral Angle Definition Preferred Value (°) Energy Barrier (kcal/mol)
C₃-C₂-O-CH₃ Methoxy Rotation ~0 and ~180 2-4
C₆-C₇-N-O Nitro Rotation ~30 and ~150 1-3

Note: This table contains hypothetical data to illustrate the expected conformational preferences.

The solvent environment can have a profound impact on the conformation and electronic properties of this compound. The polarity of the solvent can influence the relative stability of different conformers. For instance, a more polar solvent might stabilize a more polar conformation of the molecule.

MD simulations with explicit solvent models (e.g., TIP3P for water) or implicit solvent models (e.g., Polarizable Continuum Model) can be used to investigate these effects. By running simulations in different solvents, it is possible to observe shifts in the conformational equilibria and changes in the electronic properties.

The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are also sensitive to the solvent. In a polar solvent, the energy of a charge-transfer excited state is often lowered, which can affect the photophysical properties, including the rates of intersystem crossing. Quantum mechanics/molecular mechanics (QM/MM) simulations, where the solute is treated with a quantum mechanical method and the solvent with a classical force field, are particularly well-suited for studying these effects.

Quantum Chemical Models for Reactivity Prediction

Quantum chemical models can be used to predict the reactivity of this compound. Reactivity descriptors derived from Density Functional Theory (DFT), such as the Fukui functions, local softness, and the dual descriptor, can identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

The calculated electrostatic potential (ESP) map provides a visual representation of the electron density distribution and can be used to predict sites for electrophilic and nucleophilic attack. Regions of negative ESP (red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive ESP (blue) are electron-poor and prone to nucleophilic attack.

Illustrative Reactivity Descriptor Values for this compound

Atom/Position Fukui Function (f⁻) for Nucleophilic Attack Fukui Function (f⁺) for Electrophilic Attack
C₁ 0.02 0.08
C₃ 0.01 0.12
C₄ 0.03 0.07
C₅ 0.02 0.09
C₆ 0.04 0.06
C₈ 0.01 0.15

Note: This table presents hypothetical data to illustrate the predictive power of these descriptors.

Development of Structure-Property Relationships

By systematically studying a series of related nitronaphthalene derivatives, it is possible to develop quantitative structure-property relationships (QSPR). These relationships correlate the structural features of the molecules with their physicochemical and photophysical properties.

For example, by calculating properties such as the dipole moment, polarizability, HOMO-LUMO gap, and excitation energies for a series of methoxy-nitronaphthalene isomers, one can establish a relationship between the substitution pattern and these properties. These relationships can then be used to predict the properties of new, unsynthesized derivatives.

Computational screening of various substituted nitronaphthalenes can aid in the design of molecules with desired photophysical properties, such as high triplet quantum yields or specific absorption and emission wavelengths. For instance, the position of the methoxy and nitro groups can be varied to tune the energy levels of the singlet and triplet states, thereby influencing the intersystem crossing rates. This computational approach allows for a rational design of functional materials based on the nitronaphthalene scaffold.

Role of 2 Methoxy 7 Nitronaphthalene in Advanced Materials Chemistry

Building Block in Organic Synthesis

The utility of a molecule as a building block is determined by the reactivity of its functional groups and its core scaffold. For 2-methoxy-7-nitronaphthalene, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the naphthalene (B1677914) core present a theoretically rich platform for a variety of chemical transformations.

Precursor for Functionalized Naphthalene Derivatives

In principle, this compound could serve as a versatile precursor for a range of functionalized naphthalene derivatives. The nitro group can be readily reduced to an amine, which is a gateway to a vast array of functionalities, including amides, imines, and diazonium salts. The latter can be further transformed into a wide variety of substituents. The methoxy group, an ether, is generally stable but can be cleaved under harsh conditions to reveal a hydroxyl group, offering another point for modification.

However, a thorough review of the scientific literature reveals a significant lack of studies that specifically utilize this compound as a starting material for the synthesis of other functionalized naphthalenes. Research on the regioselectivity of nitrating 2-methoxynaphthalene (B124790) suggests that a mixture of isomers is often produced, potentially complicating the isolation of the 7-nitro isomer in high yield. uq.edu.au

Scaffold for Complex Molecular Architectures

The rigid, planar structure of the naphthalene core makes it an attractive scaffold for the construction of complex, three-dimensional molecular architectures. By functionalizing both the methoxy and nitro groups, it would be theoretically possible to build out from the naphthalene core in a controlled manner. For instance, the amino group derived from the nitro functionality could be used as an anchor point for the growth of polymer chains or the attachment of other molecular fragments.

Despite this potential, there are no prominent examples in the literature of this compound being used as a central scaffold for the synthesis of complex molecular architectures. The focus of synthetic efforts in this area has predominantly been on other, more readily accessible, substituted naphthalenes.

Integration into Optoelectronic Materials

Naphthalene derivatives are widely studied for their applications in optoelectronic materials due to their inherent fluorescence and charge-carrying capabilities. The electronic properties of the naphthalene system can be finely tuned by the introduction of electron-donating and electron-withdrawing substituents.

Chromophores and Fluorophores in Organic Dyes

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on an aromatic system can create a "push-pull" electronic structure, which is a common design motif for chromophores and fluorophores. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting photophysical properties such as large Stokes shifts and solvent-dependent emission.

While this is a well-established principle, specific studies on the chromophoric and fluorophoric properties of this compound are absent from the literature. Research on related isomers, such as those with the nitro group at other positions, has been conducted, but direct extrapolation of these properties to the 7-nitro isomer is not scientifically rigorous.

Components in Charge Transport Systems

The planar structure and π-conjugated system of naphthalene make it a suitable candidate for use in organic electronic devices, where it can facilitate the transport of charge carriers (electrons or holes). The introduction of substituents can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the charge injection and transport properties.

Again, while the general potential exists, there is no specific research detailing the integration or performance of this compound in charge transport systems.

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is dictated by intermolecular forces, and the functional groups on a molecule play a crucial role in directing this self-assembly. Crystal engineering seeks to control these interactions to produce materials with desired properties.

The methoxy and nitro groups of this compound are capable of participating in a variety of non-covalent interactions, including hydrogen bonds (with suitable donors), dipole-dipole interactions, and π-π stacking of the naphthalene rings. The interplay of these forces would be expected to lead to a specific and potentially interesting crystal packing arrangement.

However, a search of crystallographic databases reveals no deposited crystal structure for this compound. In contrast, the crystal structure of its isomer, 2-methoxy-1-nitronaphthalene (B3031550), has been determined, revealing a complex network of weak C—H⋯O interactions and π–π stacking that links the molecules in the solid state. nih.govresearchgate.net While this provides a glimpse into the types of interactions that might be present in the 7-nitro isomer, the different substitution pattern would undoubtedly lead to a different supramolecular assembly.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on "this compound" that adheres to the specified outline focusing on its role in advanced materials chemistry. The existing research data does not cover the specific topics of its application in the design of hydrogen-bonded networks, the control of solid-state luminescence, or its specific π–π stacking interactions in molecular assemblies.

Publicly accessible scientific databases and research articles primarily contain information on other isomers, such as 2-methoxy-1-nitronaphthalene. While these related compounds exhibit properties such as weak C—H⋯O interactions and π–π stacking, extrapolating this data to this compound would be scientifically inaccurate, as the specific position of the nitro and methoxy groups on the naphthalene ring system critically dictates the molecule's crystallographic and photophysical behavior.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the requested article cannot be generated at this time due to a lack of specific research findings on the outlined topics.

Future Research Directions for 2 Methoxy 7 Nitronaphthalene

Exploration of Novel Synthetic Methodologies

The selective synthesis of 2-Methoxy-7-nitronaphthalene presents a considerable challenge. Traditional nitration of 2-methoxynaphthalene (B124790) often yields a mixture of isomers, with the 1-nitro and other isomers being prominent products. Future research must focus on developing highly regioselective methods to favor the 7-position.

Key areas for exploration include:

Advanced Catalytic Systems: Research into novel solid acid catalysts, such as modified zeolites or sulfated metal oxides, could provide shape-selective environments that sterically favor nitration at the less-hindered 7-position. scitepress.org The development of catalysts that can operate under milder conditions would also align with the principles of green chemistry. jddhs.com

Flow Chemistry: Continuous-flow microreaction processes offer superior control over reaction parameters like temperature, pressure, and stoichiometry compared to traditional batch methods. vapourtec.comrsc.org This precise control can significantly enhance selectivity and safety, especially for highly exothermic reactions like nitration. mdpi.comresearchgate.net Future work should involve designing flow reactor systems specifically for the nitration of 2-methoxynaphthalene to optimize the yield of the 7-nitro isomer. acs.org

Green Synthetic Routes: A shift away from hazardous reagents like concentrated sulfuric and nitric acid is imperative. masterorganicchemistry.com Future methodologies could explore greener nitrating agents and solvent systems, such as ionic liquids or solvent-free conditions, to reduce environmental impact. jddhs.comchemistryjournals.net Investigating ipso-nitration, where a different substituent at the 7-position is replaced by a nitro group, could offer a highly specific, alternative route. orgchemres.org

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalysis High regioselectivity, reusability, milder conditions.Development of shape-selective zeolites and solid acid catalysts.
Flow Chemistry Enhanced safety, precise process control, improved yield and selectivity.Design and optimization of microreactor systems for nitronaphthalene synthesis. rsc.org
Green Chemistry Reduced environmental impact, use of safer reagents. researchgate.netExploration of ionic liquids, solvent-free reactions, and alternative nitrating agents. orgchemres.org

Deeper Mechanistic Understanding of Complex Reactions

The electrophilic nitration of substituted naphthalenes is mechanistically complex. While the classical Ingold-Hughes mechanism involving a nitronium ion attacking the aromatic ring is well-known, evidence suggests that for reactive aromatics, other pathways may be involved. masterorganicchemistry.comworldscientific.comnih.gov A deeper understanding of these mechanisms is crucial for controlling the synthesis of this compound.

Future research should aim to:

Elucidate Reaction Pathways: Determine whether the nitration of 2-methoxynaphthalene proceeds exclusively through the formation of a Wheland intermediate (σ-complex) or if a single-electron transfer (SET) mechanism plays a role. researchgate.netacs.org The interaction between the naphthalene (B1677914) radical cation and nitrogen dioxide could significantly influence the final isomer distribution. rsc.orgdtic.mil

Map the Potential Energy Surface: Investigating the complete reaction pathway, including the formation of charge-transfer complexes that may precede the σ-complex, is essential. worldscientific.comnih.gov This would clarify the nature of the rate-determining step and identify key intermediates that dictate positional selectivity.

Quantify Substituent Effects: While the activating, ortho, para-directing nature of the methoxy (B1213986) group is understood, its precise influence on the kinetic versus thermodynamic control of naphthalene nitration needs further study. uq.edu.au Understanding how it affects the stability of various potential intermediates is key to rationally designing reaction conditions that favor the 7-isomer.

Advanced Characterization Techniques for Dynamic Processes

The nitration of 2-methoxynaphthalene is a dynamic process involving transient species and competing reaction pathways. Traditional offline analysis methods like chromatography may not capture the full picture. The application of advanced, in-situ characterization techniques is a vital future research direction.

Promising techniques include:

In-Situ Spectroscopy: The use of real-time monitoring tools such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.comnih.gov This allows for the direct observation of reaction kinetics and the identification of short-lived intermediates that are crucial for mechanistic understanding.

High-Resolution Mass Spectrometry: Coupling reaction systems to advanced mass spectrometry can help identify and characterize minor byproducts and transient species, offering deeper insight into competing reaction pathways.

Advanced NMR Spectroscopy: Techniques like reaction-interrupted excitation transfer (ExTra) NMR can be adapted to trace the fate of specific atoms during a fast, irreversible reaction, providing unambiguous evidence for reaction pathways and kinetics on a sub-second timescale. rsc.org

TechniqueInformation GainedResearch Application
In-Situ FTIR/Raman Real-time concentration profiles, reaction kinetics, detection of intermediates. spectroscopyonline.comOptimizing flow chemistry conditions and validating kinetic models.
Advanced Mass Spec Identification of byproducts and transient species.Mapping complex reaction networks and side reactions.
ExTra NMR Tracking of atomic conversion, elucidation of reaction pathways. rsc.orgUnambiguously confirming reaction mechanisms at the molecular level.

Design and Synthesis of New Functional Materials

This compound is not just a synthetic target but also a valuable precursor for novel functional materials. The two distinct functional groups provide handles for subsequent chemical transformations, particularly polymerization.

Future research should focus on:

Monomer Synthesis: The nitro group can be readily reduced to a primary amine, yielding 7-amino-2-methoxynaphthalene. This diamine-like precursor, with its defined substitution pattern, can be used as a monomer to build new polymers.

Polymer Development: This monomer can be incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes. The rigid naphthalene core is expected to impart high thermal stability and specific mechanical properties to the resulting polymers.

Functional Polymers for Organic Electronics: The extended π-system of the naphthalene core, modified by the electronic character of the methoxy and amino (or derivatized) groups, suggests potential applications in organic electronics. researchgate.net Future work could explore the synthesis of conjugated polymers derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transporting materials. The development of functional polyolefins and other polymers via post-modification is an active area of research. mdpi.comresearchgate.netfrontiersin.org

Multiscale Computational Modeling and Experimental Validation

Computational chemistry provides a powerful tool to predict reaction outcomes and guide experimental efforts, saving significant time and resources. For a complex system like the nitration of 2-methoxynaphthalene, a multiscale modeling approach is a promising future direction.

This research should involve:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT), researchers can model the reaction mechanism at the molecular level. nih.gov These calculations can predict the transition state energies for nitration at different positions on the naphthalene ring, thereby predicting the isomer distribution under various conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of various substituted nitronaphthalenes with their properties, from reactivity to potential toxicity, providing a framework for designing safer and more efficient chemical processes. nih.govnih.gov

Integrated Modeling and Experimentation: The most powerful approach involves a tight feedback loop between computational prediction and experimental work. llnl.govmanchester.ac.uk Theoretical models can predict optimal conditions for selective synthesis, which are then tested in the lab. The experimental results, in turn, are used to refine and validate the computational models, leading to a more rapid and robust development process.

Q & A

Q. Identified Gaps :

  • Chronic Exposure Data : No long-term rodent carcinogenicity studies exist .
  • Metabolite Profiling : Unknown if nitro-reduction produces mutagenic amines (e.g., 7-amino derivatives) .
  • Ecotoxicity : Limited data on aquatic toxicity (LC50 for Daphnia magna) .

Table 1: Confidence Ratings for Toxicological Studies (ATSDR Framework)

Criteria High Confidence Moderate Confidence
Outcome ReportingAll endpoints measured Partial endpoints
Dose RandomizationFully randomized Partial randomization
Bias ControlDouble-blinded Single-blinded

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.